2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-nitronaphthalen-1-ol
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Overview
Description
2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-nitronaphthalen-1-ol is a complex organic compound characterized by its unique structure, which includes a naphthalene core substituted with a nitro group, a hydroxyl group, and a bis(5-methylfuran-2-yl)methylphenyl imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-nitronaphthalen-1-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the bis(5-methylfuran-2-yl)methylphenyl imino intermediate: This step involves the reaction of 4-formylphenyl bis(5-methylfuran-2-yl)methane with an amine to form the imino intermediate.
Naphthalene core functionalization: The naphthalene core is functionalized by introducing a nitro group at the 4-position and a hydroxyl group at the 1-position through nitration and subsequent reduction reactions.
Coupling reaction: The imino intermediate is then coupled with the functionalized naphthalene core under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-nitronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-nitronaphthalen-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-nitronaphthalen-1-ol involves its interaction with specific molecular targets. The nitro group and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-naphthalen-1-ol: Lacks the nitro group, which may result in different reactivity and applications.
2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-nitronaphthalen-1-amine:
Uniqueness
The presence of both the nitro group and the hydroxyl group in 2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-nitronaphthalen-1-ol makes it unique compared to similar compounds
Properties
Molecular Formula |
C28H22N2O5 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
2-[[4-[bis(5-methylfuran-2-yl)methyl]phenyl]iminomethyl]-4-nitronaphthalen-1-ol |
InChI |
InChI=1S/C28H22N2O5/c1-17-7-13-25(34-17)27(26-14-8-18(2)35-26)19-9-11-21(12-10-19)29-16-20-15-24(30(32)33)22-5-3-4-6-23(22)28(20)31/h3-16,27,31H,1-2H3 |
InChI Key |
YNNOQFNPCOYAMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=C(C=C2)N=CC3=C(C4=CC=CC=C4C(=C3)[N+](=O)[O-])O)C5=CC=C(O5)C |
Origin of Product |
United States |
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